molecular formula C15H22N2O2 B7571135 2-Methoxy-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone

2-Methoxy-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone

Cat. No.: B7571135
M. Wt: 262.35 g/mol
InChI Key: CTKFYFHTAOVGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone, also known as MMPE, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MMPE belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-Methoxy-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone is not fully understood. However, it has been proposed that this compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This compound has also been found to modulate the activity of the glutamatergic system, which is involved in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been found to modulate the levels of various neurotransmitters such as dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

2-Methoxy-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively easy to synthesize. This compound also exhibits a high degree of selectivity for its target receptors. However, one of the limitations is that this compound has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-Methoxy-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone. One of the potential areas of research is the development of this compound-based drugs for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another potential area of research is the investigation of the role of this compound in the modulation of the immune system. Additionally, the development of more efficient synthesis methods for this compound could also be an area of future research.

Synthesis Methods

The synthesis of 2-Methoxy-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone involves the reaction of 4-(4-methylbenzyl)piperazine with 2-methoxyacetyl chloride in the presence of a base. The reaction results in the formation of this compound as a white solid with a melting point of 104-106°C.

Scientific Research Applications

2-Methoxy-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in various animal models. This compound has also been shown to have a potential role in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

Properties

IUPAC Name

2-methoxy-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-13-3-5-14(6-4-13)11-16-7-9-17(10-8-16)15(18)12-19-2/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKFYFHTAOVGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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